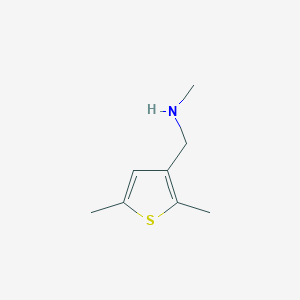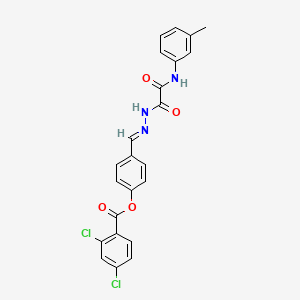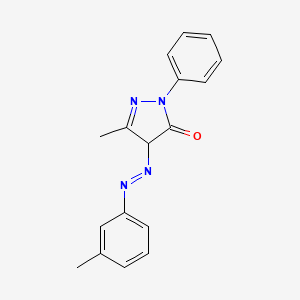
N-(2,6-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a dimethylphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through an alkylation reaction using a suitable alkyl halide and a strong base.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals.
- Studied for its pharmacological properties and potential therapeutic effects.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Investigated for its potential use in electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
N-(2,6-Dimethylphenyl)-2-chloroacetamide: Shares the dimethylphenyl group but differs in the acetamide structure.
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: Contains a piperidine ring instead of the quinoline core.
N-(2,6-Dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but lacks the hexyl chain.
Uniqueness: N-(2,6-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of a quinoline core, a hexyl chain, and a dimethylphenyl group This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds
属性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-6-9-15-26-19-14-8-7-13-18(19)22(27)20(24(26)29)23(28)25-21-16(2)11-10-12-17(21)3/h7-8,10-14,27H,4-6,9,15H2,1-3H3,(H,25,28) |
InChI 键 |
MGJWTCZEHCQJET-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)


![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)


![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
